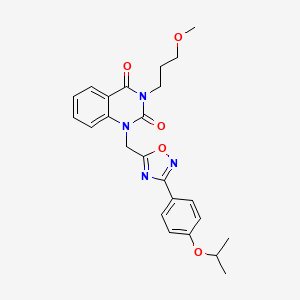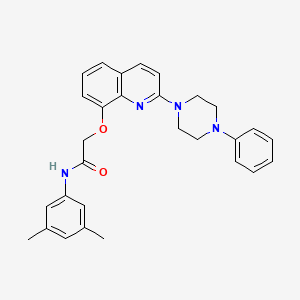
6-(Benzyloxy)-2-methylpyridine-3-boronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acids and their esters, such as pinacol esters, are widely used in organic synthesis . They are particularly useful in the Suzuki coupling reaction, which is a type of cross-coupling reaction used to form carbon-carbon bonds .
Synthesis Analysis
Pinacolboronate esters are commonly used in the Suzuki coupling reaction to connect organic building blocks for the total synthesis of complex molecules . The synthesis of these compounds often involves the reaction of an organometallic species with a boron compound, followed by hydrolysis and esterification .Molecular Structure Analysis
The molecular structure of boronic acid pinacol esters is characterized by a boron atom bonded to two oxygen atoms and an organic group. The boron atom is also bonded to a pinacol group, which is a type of diol .Chemical Reactions Analysis
Boronic acid pinacol esters are known to undergo hydrolysis, especially under physiological conditions . The rate of this reaction is influenced by the pH and the substituents on the aromatic ring .Scientific Research Applications
Synthesis and Analytical Strategies
Boronic acids and esters, including compounds similar to 6-(Benzyloxy)-2-methylpyridine-3-boronic acid, pinacol ester, play a pivotal role in synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis. The photoinduced borylation of haloarenes is a notable method that converts haloarenes directly into boronic acids and esters without requiring metal catalysts or ligands, thereby producing materials with very low levels of transition metal contamination. This process is metal- and additive-free, can be scaled up, and uses common-grade solvents, highlighting its efficiency and environmental friendliness (A. Mfuh et al., 2017).
Analytical challenges associated with pinacolboronate esters, which are crucial in Suzuki coupling reactions, necessitate innovative approaches for their stability and quality assessment. The facile hydrolysis of these compounds to boronic acids, which are poorly soluble in organic solvents, has led to the development of chromatographic methods using non-aqueous and aprotic diluents and highly basic mobile phases for adequate solubilization and separation (Q. Zhong et al., 2012).
Applications in Polymer Synthesis
Boronic acid esters are also used as comonomers in radical polymerization with vinyl monomers, facilitating the synthesis of copolymers with boronic acid functionalities. This approach not only elucidates the monomer character of boronic acid esters but also enables the synthesis of copolymers that were previously inaccessible, demonstrating the versatility of boronic acid esters in materials science (H. Makino et al., 2020).
Catalysis and Chemical Transformations
In catalysis, boronic acid esters serve as intermediates for the synthesis of tert-butyl esters via palladium-catalyzed reactions, showcasing their utility in producing a wide range of organic compounds with high yields. This method accommodates various substrates, including benzenes, pyridines, and quinolines, highlighting the broad applicability of boronic acid esters in synthetic chemistry (Xinjian Li et al., 2014).
Moreover, aryl pinacolboronic esters are utilized in enantioselective intramolecular hydroarylation reactions, effectively adding to unactivated ketone groups and enabling the synthesis of complex molecules with high stereochemical precision. This exemplifies the role of boronic acid esters in facilitating novel synthetic routes and expanding the toolkit for asymmetric synthesis (G. Gallego et al., 2012).
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices .
Mode of Action
Boronic acids and their esters, including pinacol esters, are known to participate in various organic synthesis reactions . For instance, they can undergo rearrangements under both acidic and basic conditions .
Biochemical Pathways
The compound can participate in various biochemical pathways, particularly in the formation of new C-C, C-O, and C-N bonds . It can also contribute to ring expansions and ring contractions . .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water .
Result of Action
The result of the compound’s action largely depends on its use in organic synthesis. For instance, it can contribute to the formation of new bonds and ring structures . .
Action Environment
The action of this compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-6-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO3/c1-14-16(20-23-18(2,3)19(4,5)24-20)11-12-17(21-14)22-13-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQORMBMNJFWVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2890628.png)
![(3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride](/img/structure/B2890629.png)
![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2890630.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2890631.png)


![N1-butyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2890637.png)
![2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890638.png)
![3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2890640.png)
![1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea](/img/structure/B2890642.png)

![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890647.png)

